An In-depth Technical Guide to 4-Fluoroaniline Hydrochloride: Chemical Properties and Structure
An In-depth Technical Guide to 4-Fluoroaniline Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroaniline hydrochloride is an organofluorine compound that serves as a critical building block in organic synthesis. It is the hydrochloride salt of 4-fluoroaniline, featuring a fluorine atom at the para position of the aniline ring. This substitution imparts unique chemical properties that make it a valuable precursor in the development of pharmaceuticals and agrochemicals. Its role as a synthetic intermediate is particularly prominent in medicinal chemistry, where the introduction of fluorine can significantly modulate a molecule's metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and safety considerations.
Chemical Structure and Identifiers
The structure of 4-Fluoroaniline hydrochloride consists of a 4-fluorophenylaminium cation and a chloride anion. The positive charge is localized on the nitrogen atom of the amino group.
Caption: Chemical structure of 4-Fluoroaniline hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 4-fluoroaniline;hydrochloride | N/A |
| CAS Number | 2146-07-8 | N/A |
| Molecular Formula | C₆H₆FN·HCl | [1] |
| Molecular Weight | 147.58 g/mol | [1] |
| SMILES | C1=CC(=CC=C1N)F.Cl | N/A |
| InChI | InChI=1S/C6H6FN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | [2] |
| InChI Key | RQCWFLTXPVGHLK-UHFFFAOYSA-N | N/A |
Physicochemical Properties
The physicochemical properties of 4-Fluoroaniline hydrochloride and its free base form, 4-fluoroaniline, are summarized below. The hydrochloride salt is typically a solid at room temperature, while the free aniline is an oily liquid.
Table 2: Physicochemical Data
| Property | Value | Notes | Reference |
|---|---|---|---|
| Appearance | Colorless to pale yellow solid | For the hydrochloride salt | N/A |
| Melting Point | Not available | Data for hydrochloride salt not found | N/A |
| Boiling Point | ~187 °C | For the free base (4-fluoroaniline); salt form decomposes | [3][4] |
| Solubility | Slightly soluble in water | For the free base (33 g/L at 20 °C) | [2][4][5] |
| Soluble in Alcohol, Ether | For the free base | [2][6] | |
| Density | ~1.173 g/mL at 25 °C | For the free base (4-fluoroaniline) | [3][4] |
| pKa | 4.65 at 25 °C | For the conjugate acid of the free base |[4] |
Synthesis and Experimental Protocols
The most common pathway for synthesizing 4-Fluoroaniline hydrochloride involves a two-step process starting from 4-fluoronitrobenzene. The first step is the reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.
Caption: General synthesis workflow for 4-Fluoroaniline hydrochloride.
Detailed Experimental Protocol: Representative Synthesis
This protocol is a representative method based on established procedures for the reduction of nitroaromatics and subsequent salt formation.[7][8][9]
Step 1: Catalytic Hydrogenation of 4-Fluoronitrobenzene
-
Reactor Setup: Charge a hydrogenation reactor (autoclave) with 4-fluoronitrobenzene (1.0 eq), a catalytic amount of 10% Palladium on Carbon (Pd/C, ~1-2 mol%), and a suitable solvent such as methanol or ethanol.[7] The substrate to catalyst ratio can range from 200:1 to 400:1 by mass.[9]
-
Inerting: Seal the reactor and purge the system three to five times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to a pressure of 0.1-5 MPa.[9]
-
Reaction: Begin vigorous stirring and heat the mixture to a temperature between 50-100 °C.[9] The reaction is typically complete within 3-10 hours.[7][9]
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: After completion, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge again with an inert gas.
-
Catalyst Removal: Filter the reaction mixture while warm through a pad of celite to remove the Pd/C catalyst.[7] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoroaniline, which typically appears as a yellow to brown oil.[7]
Step 2: Formation of 4-Fluoroaniline Hydrochloride
-
Dissolution: Dissolve the crude 4-fluoroaniline in a minimal amount of a suitable organic solvent, such as anhydrous ethanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride (HCl) gas through it, or add a pre-chilled solution of HCl in the same solvent.[10]
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining impurities.
-
Drying: Dry the final product, 4-Fluoroaniline hydrochloride, under vacuum to obtain a crystalline solid.
Safety and Handling
4-Fluoroaniline and its hydrochloride salt are hazardous chemicals that require careful handling in a controlled laboratory environment. The parent compound, 4-fluoroaniline, is classified as toxic and corrosive.[11][12]
Table 3: GHS Hazard Information for 4-Fluoroaniline
| Category | Information | Reference |
|---|---|---|
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5] |
| Signal Word | Danger | [5][12] |
| Hazard Statements | H302: Harmful if swallowed. | [11][12] |
| H314: Causes severe skin burns and eye damage. | [11][12] | |
| H335: May cause respiratory irritation. | [11] | |
| H351: Suspected of causing cancer. | [11] | |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [11] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11] | |
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [11] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
| | P310: Immediately call a POISON CENTER or doctor/physician. | N/A |
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14]
-
Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[4][14]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]
Applications in Research and Development
4-Fluoroaniline hydrochloride is a versatile intermediate with applications across several scientific domains:
-
Pharmaceutical Development: It is a key starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs), including anti-cancer and anti-inflammatory drugs.[15] The fluorine atom can enhance metabolic stability and binding affinity.
-
Agrochemicals: The compound is used in the manufacturing of fungicides and herbicides.[15]
-
Material Science: It serves as a monomer or building block for specialty polymers and dyes.[15]
-
Ligand Chemistry: The amine group can coordinate with transition metals, allowing its use in the development of novel catalysts and materials.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 371-40-4 CAS MSDS (4-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 371-40-4 CAS | 4-FLUOROANILINE | Laboratory Chemicals | Article No. 3856F [lobachemie.com]
- 6. 4-Fluoroaniline | 371-40-4 | TCI AMERICA [tcichemicals.com]
- 7. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. lobachemie.com [lobachemie.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. chemimpex.com [chemimpex.com]
